molecular formula C15H10O3 B13984748 6-Phenyl-2-benzofurancarboxylic acid CAS No. 35664-68-7

6-Phenyl-2-benzofurancarboxylic acid

Cat. No.: B13984748
CAS No.: 35664-68-7
M. Wt: 238.24 g/mol
InChI Key: IKGKDWXSHVFUGY-UHFFFAOYSA-N
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Description

6-Phenyl-2-benzofurancarboxylic acid is an organic compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties . The structure of this compound consists of a benzofuran ring fused with a phenyl group and a carboxylic acid group at the 2nd position, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-benzofurancarboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzophenone under acidic conditions . Another method includes the decarboxylation of o-acetylphenoxyacetic acid or its ester under alkaline conditions . Additionally, the dehydration of phenoxyalkanone under acidic conditions is also a viable route .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using catalysts to improve yield and efficiency. The use of proton quantum tunneling has been reported to reduce side reactions and increase yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-2-benzofurancarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Phenyl-2-benzofurancarboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2-Benzofurancarboxylic acid: Shares the benzofuran core but lacks the phenyl group.

    3-Methyl-2-benzofurancarboxylic acid: Similar structure with a methyl group at the 3rd position.

    7-Methoxy-2-benzofurancarboxylic acid: Contains a methoxy group at the 7th position.

Properties

CAS No.

35664-68-7

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

6-phenyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C15H10O3/c16-15(17)14-9-12-7-6-11(8-13(12)18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17)

InChI Key

IKGKDWXSHVFUGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(O3)C(=O)O

Origin of Product

United States

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